Ecane-2,10-dione (non-preferred name)
Description
Ecane-2,10-dione (non-preferred name) is a hypothetical or ambiguously named diketone compound. However, the evidence extensively discusses anthracene-9,10-dione derivatives, which share functional similarities (i.e., diketone moieties) and may serve as analogs for comparison. "anthracene") and focuses on structurally related anthraquinone derivatives from the provided sources.
Properties
IUPAC Name |
14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOOBKBDBNRQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Demethylerythromycin A can be synthesized from erythromycin through a demethylation process. This involves the removal of a methyl group from the erythromycin molecule. The demethylation can be achieved using various chemical reagents and conditions, such as:
Oxidative demethylation: using oxidizing agents like hydrogen peroxide or peracids.
Reductive demethylation: using reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of N-Demethylerythromycin A typically involves fermentation processes using genetically modified strains of Saccharopolyspora erythraea. These strains are engineered to produce higher yields of N-Demethylerythromycin A by optimizing the fermentation conditions, such as temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: N-Demethylerythromycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form demethylated analogs.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Demethylated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Demethylerythromycin A has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of erythromycin and its derivatives.
Biology: It is used in studies to understand the biosynthesis and metabolic pathways of erythromycin.
Medicine: It is investigated for its potential antibiotic properties and its role as an impurity in commercial erythromycin preparations.
Mechanism of Action
N-Demethylerythromycin A exerts its effects by binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by preventing the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. This action ultimately leads to the inhibition of bacterial growth. The molecular targets involved are the 50S subunit of the bacterial ribosome and the associated ribosomal RNA .
Comparison with Similar Compounds
Limitations and Discrepancies
Nomenclature Ambiguity: The term "Ecane-2,10-dione" lacks direct correlation to compounds in the evidence. Structural analogs (anthracene-9,10-diones) were used for comparison.
Data Gaps: Spectral data for amino-substituted derivatives (e.g., 5c, 5d) are absent, limiting deeper mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
